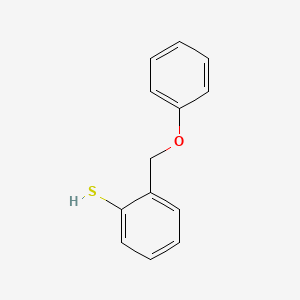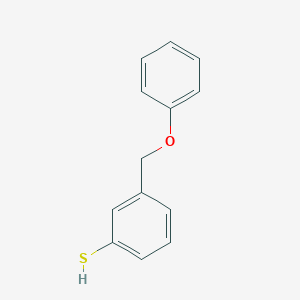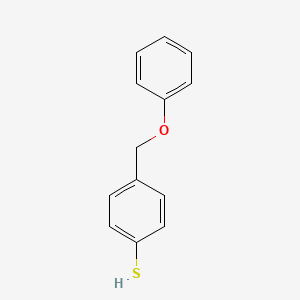![molecular formula C11H14O2 B8076700 1-[3-(Methoxymethyl)phenyl]propan-1-one](/img/structure/B8076700.png)
1-[3-(Methoxymethyl)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Methoxymethyl)phenyl]propan-1-one is an organic compound with the molecular formula C10H12O2. It features a benzene ring substituted with a methoxy group and a propanone group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-(Methoxymethyl)phenyl]propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methoxybenzyl chloride with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methoxymethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-[3-(Methoxymethyl)phenyl]propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)propan-1-one: Similar structure but lacks the methoxymethyl group.
3-Methoxypropiophenone: Another related compound with a similar core structure.
Uniqueness
1-[3-(Methoxymethyl)phenyl]propan-1-one is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
1-[3-(methoxymethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-11(12)10-6-4-5-9(7-10)8-13-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGFDUPSRVNSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076623.png)



![4-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076644.png)
![3-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076651.png)
![2-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076666.png)
![3-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076676.png)
![Propyl[2-(methylthio)phenyl] sulfide](/img/structure/B8076682.png)

![Methyl 2-[3-(methoxymethyl)phenyl]-2-oxoacetate](/img/structure/B8076689.png)
![[3-(Methoxymethyl)phenyl]-pyridin-2-ylmethanone](/img/structure/B8076692.png)
![1-[3-(Methoxymethyl)phenyl]butan-1-one](/img/structure/B8076704.png)
![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3H-purin-9-yl]acetic acid](/img/structure/B8076711.png)
